benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid
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Overview
Description
Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid is a complex organic compound with the molecular formula C16H19F3N2O4 . This compound is notable for its unique spirocyclic structure, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-azaspiro[3.3]heptane-7-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-azaspiro[3.3]heptane-7-carboxylate
- Benzyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate
- 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
Uniqueness
Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate stands out due to its trifluoroacetic acid component, which imparts additional stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties .
Properties
Molecular Formula |
C16H19F3N2O4 |
---|---|
Molecular Weight |
360.33 g/mol |
IUPAC Name |
benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H18N2O2.C2HF3O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14;3-2(4,5)1(6)7/h1-5,12,15H,6-10H2,(H,16,17);(H,6,7) |
InChI Key |
TVQIJXXKABCTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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